Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate
CAS No.: 1228386-26-2
Cat. No.: VC8424735
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228386-26-2 |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | methyl 6,6-dimethyl-4-oxooxane-3-carboxylate |
| Standard InChI | InChI=1S/C9H14O4/c1-9(2)4-7(10)6(5-13-9)8(11)12-3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | ILFIEQWBJKQSSX-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)C(CO1)C(=O)OC)C |
| Canonical SMILES | CC1(CC(=O)C(CO1)C(=O)OC)C |
Introduction
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate is a chemical compound with the CAS number 1228386-26-2. It belongs to the class of organic compounds known as oxanes, which are six-membered ring structures containing an oxygen atom. This compound is specifically characterized by its dimethyl substitution at the 6-position and the presence of both a carbonyl group (C=O) and a carboxylate group (COOCH3) in its structure.
Synthesis and Preparation
While specific synthesis methods for Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate are not detailed in the available literature, compounds with similar structures often involve reactions that form the oxane ring and introduce the necessary functional groups. Typically, these processes might include condensation reactions or cyclization of appropriate precursors.
Comparison with Similar Compounds
Other compounds in the oxane family, such as Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS 141419-94-5), have well-documented physical properties and synthesis methods. For example, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate has a boiling point of approximately 253.2°C at 760 mmHg and a density of about 1.2 g/cm³ .
| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point |
|---|---|---|---|---|
| Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate | 1228386-26-2 | C9H14O4 | 186.20 g/mol | N/A |
| Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | 141419-94-5 | C8H12O4 | 172.178 g/mol | 253.2°C at 760 mmHg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume